2-Amino-1-(1-phenyl-1h-pyrazol-4-yl)ethan-1-one
Description
2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a substituted aminoethanone derivative featuring a phenyl-pyrazole moiety. The amino group at the β-position of the ketone distinguishes it from simpler phenyl-pyrazole ketones. This compound is of interest in medicinal and synthetic chemistry due to the pyrazole ring’s versatility in coordination chemistry and pharmacological activity .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-amino-1-(1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C11H11N3O/c12-6-11(15)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,12H2 |
InChI Key |
DNIFSLSSIARYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Method A: Hydrazine-Mediated Cyclization of Chalcones
- A chalcone derivative bearing a phenyl group at the 1-position is reacted with hydrazine hydrate.
- The reaction typically occurs in ethanol under reflux conditions.
- The hydrazine adds across the α,β-unsaturated system, leading to cyclization and formation of the pyrazole ring.
Phenyl chalcone + Hydrazine hydrate → 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Solvent | Ethanol | 60-85% | , |
| Temperature | Reflux | 80°C | - |
| Reaction Time | 6-12 hours | - | - |
- Straightforward and high-yielding.
- Suitable for large-scale synthesis.
Method B: Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
- Aromatic hydrazines are reacted with 1,3-dicarbonyl compounds such as acetylacetone or benzoylacetone.
- The process involves reflux in ethanol or acetic acid, facilitating cyclization to form the pyrazole core.
Phenyl hydrazine + Acetylacetone → 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Solvent | Ethanol or acetic acid | 50-80% | , |
| Temperature | Reflux | 80-100°C | - |
| Reaction Time | 4-8 hours | - | - |
- Good for synthesizing derivatives with various substitutions.
- Facilitates functional group modifications.
Method C: Multi-step Synthesis via Halogenation and Nucleophilic Substitution
- Initial halogenation of phenylpyrazole derivatives (e.g., chlorination at the 4-position).
- Subsequent nucleophilic substitution with amino groups to introduce the amino functionality.
Phenylpyrazole derivative + halogenating agent → Halogenated intermediate
Halogenated intermediate + Amine → Target compound
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Halogenation | NCS or NBS in acetic acid | 40-70% | |
| Substitution | Ammonia or amines in ethanol | 50-85% |
- Allows precise substitution at specific positions.
- Suitable for complex derivatives.
Supporting Data and Research Findings
Patent Disclosures and Experimental Data
Spectroscopic and Characterization Data
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Suitable For |
|---|---|---|---|---|---|
| Hydrazine Cyclization | Chalcones, hydrazine hydrate | Ethanol | Reflux, 6-12 hrs | 60-85% | Large-scale synthesis |
| Cyclocondensation | Hydrazines, 1,3-dicarbonyls | Ethanol or acetic acid | Reflux, 4-8 hrs | 50-80% | Derivative synthesis |
| Halogenation & Substitution | Phenylpyrazoles | NCS/NBS, amines | Room temp to reflux | 40-85% | Functionalized derivatives |
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one with key analogs based on substituents, molecular properties, and applications:
Key Differences and Implications
- The β-amino ketone moiety enhances nucleophilicity, making it prone to dimerization unless stabilized (e.g., as a hydrochloride salt, as seen in methyl-pyrazole analogs) .
- Pharmacological Relevance: Unlike bk-2C-B (a psychoactive substance), the phenyl-pyrazole aminoethanone lacks direct evidence of psychoactivity but shares structural motifs with kinase inhibitors (e.g., CK1δ) . Brominated analogs (e.g., 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one) are more reactive in cross-coupling reactions due to the C-Br bond .
- Synthetic Utility: The parent compound (1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one) serves as a scaffold for derivatization, while amino or halogenated variants enable targeted modifications for drug discovery .
Thermal and Stability Properties
- Pyrolysis Behavior: Pyrolysis of aminoethanones (e.g., bk-2C-B) generates brominated or iodinated byproducts, suggesting that the phenyl-pyrazole analog may decompose into aromatic amines or pyrazole derivatives under high heat .
- Storage Conditions: Analogous compounds (e.g., 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one) are stable at room temperature, but amino-substituted derivatives may require inert atmospheres to prevent oxidation .
Biological Activity
2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a phenyl-substituted pyrazole ring. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical formula for 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one is , with a molecular weight of 186.23 g/mol. The compound features a ketone functional group and exhibits various physical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 186.23 g/mol |
| Appearance | White to off-white powder |
| Boiling Point | 316 °C |
| Density | 1.13 g/cm³ |
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, possess significant antimicrobial properties. A study on related compounds demonstrated that modifications in the pyrazole ring could enhance antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
Minimum Inhibitory Concentration (MIC) Data:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one | 4.69 | 5.64 |
| Related Pyrazole Derivative | 3.00 | 3.50 |
Anxiolytic Activity
In vivo studies have shown that the compound exhibits anxiolytic-like effects through interaction with benzodiazepine and nicotinic receptors. In a pharmacological evaluation using the elevated plus maze and light-dark box tests, the compound significantly reduced anxiety-like behaviors in animal models .
Summary of Anxiolytic Effects:
| Test | Effect Observed |
|---|---|
| Elevated Plus Maze | Increased time spent in open arms |
| Light-Dark Box | Increased time spent in light area |
| Sodium Pentobarbital Test | Decreased latency to sleep onset |
The biological activity of 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one can be attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
Receptor Modulation: By binding to benzodiazepine and nicotinic receptors, it may modulate neurotransmitter release, leading to anxiolytic effects.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy: A study evaluated various pyrazole derivatives against bacterial strains and found that those with similar structures exhibited promising antimicrobial activity, suggesting that further exploration of 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one could yield effective antimicrobial agents .
- Anxiolytic Properties: Research conducted on related compounds demonstrated significant anxiolytic effects mediated through specific pathways, indicating that similar mechanisms may be at play for 2-Amino derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves condensation reactions between amino-substituted pyrazoles and ketone precursors under inert atmospheres (e.g., nitrogen) to minimize side reactions. For example, ethylene oxide reacts with 4-amino-1-methylpyrazole in ethanol, with yields optimized by controlling temperature (60–80°C), solvent polarity, and catalyst selection (e.g., mild bases like NaHCO₃). Post-synthesis purification via recrystallization or column chromatography ensures high purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one?
- Methodological Answer : X-ray crystallography is critical for resolving bond angles (e.g., C2–C3–C4 = 119.62°) and torsion angles in the pyrazole ring . Complementary techniques include:
- NMR spectroscopy : To confirm amino (-NH₂) and ketone (C=O) functional groups.
- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
Q. What are the key functional groups in this compound that influence its reactivity in nucleophilic reactions?
- Methodological Answer : The amino group (-NH₂) acts as a nucleophile in alkylation/acylation reactions, while the ketone moiety participates in nucleophilic additions. Steric hindrance from the phenyl group may reduce reactivity at the pyrazole C4 position, requiring tailored reaction conditions (e.g., polar aprotic solvents like DMF) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like 2-Amino-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Strategies include:
- Standardized bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
- Purity validation : Use HPLC (>95% purity) and elemental analysis.
- Computational docking : Predict binding modes to enzymes/receptors (e.g., kinases) to clarify activity mechanisms .
Q. What strategies are employed to determine the crystal packing and intermolecular interactions of this compound?
- Methodological Answer : Crystal packing analysis uses Hirshfeld surfaces to map interactions like C–H···O hydrogen bonds and π-π stacking. For example, studies on pyrazoline derivatives reveal dihedral angles (e.g., 4.7° between phenyl and pyrazole rings) that stabilize the lattice. Synchrotron XRD and DFT calculations further validate intermolecular forces .
Q. How does the electronic environment of the pyrazole ring affect tautomeric stability?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) on the pyrazole ring shift tautomeric equilibrium toward the keto form. Computational tools like density functional theory (DFT) analyze charge distribution (e.g., Mulliken charges) and resonance stabilization to predict dominant tautomers. Experimental validation via UV-Vis spectroscopy tracks tautomerization kinetics .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the solubility of this compound in polar vs. non-polar solvents?
- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or residual solvents. Systematic studies should:
- Vary crystallization conditions : Test solvents like ethanol (polar) vs. toluene (non-polar).
- Characterize polymorphs : Use PXRD to identify crystal forms.
- Quantify solubility : Apply the shake-flask method with HPLC quantification .
Experimental Design Considerations
Q. What precautions are necessary when designing catalytic studies involving this compound?
- Methodological Answer : Catalytic reactions (e.g., Suzuki coupling) require:
- Dry solvents : To prevent deactivation of metal catalysts (e.g., Pd/C).
- Inert conditions : Use Schlenk lines to exclude moisture/oxygen.
- Reaction monitoring : Track intermediates via in-situ IR or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
